Bis(1,5-cyclooctadiene)rhodium(I)trifluoromethanesulfonate

Catalog No.
S678998
CAS No.
99326-34-8
M.F
C17H24F3O3RhS-
M. Wt
468.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(1,5-cyclooctadiene)rhodium(I)trifluoromethanes...

CAS Number

99326-34-8

Product Name

Bis(1,5-cyclooctadiene)rhodium(I)trifluoromethanesulfonate

IUPAC Name

bis((5Z)-cycloocta-1,5-diene);rhodium;trifluoromethanesulfonate

Molecular Formula

C17H24F3O3RhS-

Molecular Weight

468.3 g/mol

InChI

InChI=1S/2C8H12.CHF3O3S.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h2*1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b2*2-1-,8-7?;;

InChI Key

VUTUHLLWFPRWMT-XNTCSZLUSA-M

SMILES

Array

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh]

Isomeric SMILES

C1C=CCC/C=C\C1.C1C=CCC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh]

The exact mass of the compound Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(1,5-cyclooctadiene)rhodium(I)trifluoromethanesulfonate (CAS: 99326-34-8), commonly denoted as [Rh(COD)2]OTf, is a highly soluble, well-defined cationic rhodium(I) precatalyst. Featuring two labile cyclooctadiene ligands and a weakly coordinating triflate counteranion, it is predominantly procured for advanced homogeneous catalysis, including asymmetric hydrogenation, hydroacylation, and complex cycloadditions. Unlike neutral rhodium dimers, this pre-formed cationic complex seamlessly undergoes ligand exchange with chiral phosphines (e.g., BINAP, Josiphos) to generate highly active catalytic species without the need for halide abstraction. Its high solubility in organic solvents such as chloroform and dichloromethane, combined with its halide-free nature, makes it a critical raw material for pharmaceutical and fine chemical workflows requiring strict reproducibility and high enantiomeric excess .

Procuring the cheaper, neutral [Rh(COD)Cl]2 dimer as a generic substitute often introduces hidden process costs and chemical incompatibilities. Generating the necessary cationic active species from [Rh(COD)Cl]2 requires the in-situ addition of stoichiometric silver salts (like AgOTf), which generates silver chloride waste that can poison sensitive catalytic cycles and complicate downstream purification [1]. Furthermore, substituting with other cationic forms, such as [Rh(COD)2]BF4, alters the counteranion microenvironment; the specific basicity and coordinating ability of the triflate (OTf) anion actively dictates reaction pathways, such as driving Markovnikov selectivity in hydrothiolation or enabling specific cycloaddition chemoselectivity, where BF4 or neutral halides fail entirely [2].

Enantioselectivity in Desymmetrization and Cyclization Workflows

In the rhodium-catalyzed reductive cyclization of alkyne-tethered cyclohexadienones, the choice of rhodium precursor directly dictates product purity and enantiomeric excess. Utilizing [Rh(COD)2]OTf alongside a chiral ligand like (S)-BINAP yields the desired cis-hydroindoles with 77% yield and >99% ee. In contrast, employing the neutral [Rh(COD)Cl]2 or [Ir(COD)Cl]2 dimers results in only moderate enantioselectivity and generates appreciable quantities of overhydrogenated byproducts [1].

Evidence DimensionEnantiomeric excess (ee) and reaction chemoselectivity
Target Compound Data>99% ee with clean product formation
Comparator Or Baseline[Rh(COD)Cl]2 (Moderate ee with significant overhydrogenated byproducts)
Quantified DifferenceShift from moderate to >99% ee, eliminating overhydrogenation
ConditionsAmbient temperature and pressure hydrogenation with chiral phosphine ligands

Procuring the pre-formed triflate complex eliminates over-reduction pathways and maximizes chiral purity, drastically reducing the cost of downstream separation in pharmaceutical intermediate synthesis.

Counteranion-Driven Regioselectivity in Hydrothiolation

The specific counteranion of the cationic rhodium complex plays a non-innocent role in determining reaction pathways. In transfer-hydrothiolation reactions utilizing thioethers, [Rh(COD)2]OTf drives the reaction with 98% yield toward a distinct Markovnikov selectivity. Substituting this with [Rh(COD)2]BF4 completely alters the reaction trajectory, resulting in a different thioether product, while neutral catalysts like [Rh(COD)Cl]2 fail to promote the desired high-efficiency pathway [1].

Evidence DimensionRegioselectivity and Yield
Target Compound Data98% yield of Markovnikov transfer-hydrothiolation product
Comparator Or Baseline[Rh(COD)2]BF4 (Divergent selectivity) and [Rh(COD)Cl]2 (Poor efficiency)
Quantified Difference98% yield of the specific Markovnikov isomer vs. divergent/failed pathways
ConditionsTransfer-hydrothiolation/carbothiolation utilizing thioethers

Buyers targeting specific regioisomers must procure the OTf salt, as the BF4 analog or neutral dimers will yield fundamentally different chemical products.

Chemoselectivity in Vinylcyclopropane Cycloadditions

The oxidation state and coordination environment of the rhodium precursor strictly govern chemoselectivity in complex cycloadditions. During the reaction of vinylcyclopropanes with terminal alkynes, [Rh(COD)2]OTf selectively forms siloxyvinylcyclobutane derivatives. Conversely, the neutral benchmark [Rh(COD)Cl]2 completely shifts the reaction pathway, favoring the formation of a 1,4-diene instead [1].

Evidence DimensionProduct Chemoselectivity
Target Compound DataExclusive formation of siloxyvinylcyclobutane
Comparator Or Baseline[Rh(COD)Cl]2 (Favors 1,4-diene formation)
Quantified DifferenceComplete inversion of major product class
ConditionsIntermolecular cycloaddition of vinylcyclopropanes and alkynes

This demonstrates that [Rh(COD)2]OTf is not just a faster catalyst, but a chemically distinct reagent required to access specific cyclobutane scaffolds.

Reactivity On/Off Switch in Asymmetric Arylative Ring-Opening

In the asymmetric arylative ring-opening (ARO) of heterobicyclic alkenes with anilines, the presence of a pre-formed cationic rhodium center is an absolute requirement for catalytic turnover. Utilizing [Rh(COD)2]OTf successfully initiates the reaction, yielding the ring-opened product in 60% yield. In stark contrast, the neutral precursor [Rh(COD)Cl]2 results in 0% yield (no reaction) under identical conditions, highlighting the necessity of the cationic triflate form for substrate activation [1].

Evidence DimensionCatalytic Conversion (Yield)
Target Compound Data60% Yield
Comparator Or Baseline[Rh(COD)Cl]2 (0% Yield / No Reaction)
Quantified Difference60% absolute increase in product yield (On/Off reactivity)
ConditionsArylative ring-opening of azabenzonorbornadiene with N,N-dimethylaniline, 48 hours

Procurement teams cannot substitute the neutral chloride dimer for the cationic triflate in ARO workflows, as the neutral complex is completely catalytically dead in this context.

Halide-Free Asymmetric Hydrogenation in API Synthesis

Because [Rh(COD)2]OTf provides a pre-formed cationic center without the need for in-situ silver salt activation, it is an established choice for asymmetric hydrogenation of prochiral olefins and enones in pharmaceutical manufacturing. It prevents silver-chloride precipitation, eliminating a major source of catalyst poisoning and batch-to-batch inconsistency, while reliably delivering >99% ee [1].

Regiocontrolled Thioether Synthesis and Hydrothiolation

The specific coordinating ability and basicity of the triflate anion make this compound strictly necessary for chemodivergent transfer-hydrothiolation. When Markovnikov selectivity is required, [Rh(COD)2]OTf must be procured over the BF4 analog to ensure the correct regiochemical outcome [2].

Advanced Cycloadditions and Ring-Opening Reactions

For the synthesis of complex cyclic scaffolds—such as siloxyvinylcyclobutanes from vinylcyclopropanes or chiral aryltetralins via arylative ring-opening—[Rh(COD)2]OTf acts as an essential 'on-switch' for reactivity. It successfully drives these electrophilic pathways where standard neutral rhodium dimers result in completely different products or fail to react entirely [3].

Hydrogen Bond Acceptor Count

6

Exact Mass

468.04532 Da

Monoisotopic Mass

468.04532 Da

Heavy Atom Count

25

GHS Hazard Statements

Aggregated GHS information provided by 199 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types